tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[[4-(2,4-dichlorophenyl)-6-[2-(dimethylamino)-2-oxoethyl]-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Cl2N4O4/c1-13-16(10-27-23(33)34-24(2,3)4)20(15-8-7-14(25)9-17(15)26)21-18(28-13)11-30(22(21)32)12-19(31)29(5)6/h7-9H,10-12H2,1-6H3,(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVXHHPSHKHTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate is a complex compound belonging to the pyrrolo[3,4-b]pyridine family. This class of compounds has garnered attention due to its diverse biological activities, including potential applications in treating various diseases. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Pharmacological Properties
The compound exhibits a range of biological activities attributed to its unique structural features. The pyrrolo[3,4-b]pyridine scaffold is known for its pharmacological versatility:
- Antitumor Activity : Pyrrolo[3,4-b]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications on the pyridine ring can enhance antitumor potency by targeting specific cellular pathways involved in cancer proliferation and survival .
- Antimicrobial Properties : Research indicates that certain pyrrolo derivatives possess antibacterial and antifungal activities. A series of pyrrolo-pyridine derivatives were identified as novel antibacterial agents with potent activity against resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Neurological Effects : Compounds within this class have been investigated for their potential in treating neurological disorders. They have shown promise as analgesics and sedatives, with some derivatives exhibiting neuroprotective effects in models of neurodegeneration .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyridine and carbamate moieties:
| Substituent | Effect on Activity |
|---|---|
| 2,4-Dichlorophenyl | Enhances lipophilicity and receptor binding |
| Dimethylamino | Increases solubility and bioavailability |
| Methyl group | Modulates metabolic stability |
The presence of electron-withdrawing groups like dichloro substituents can increase the compound's reactivity and enhance its interaction with biological targets.
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a related pyrrolo compound in vitro against human breast cancer cells. The results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to control groups .
- Neuroprotective Studies : In a model of Parkinson's disease, a related derivative showed a reduction in neuroinflammation markers and improved motor function in treated animals compared to untreated controls . This suggests potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Testing : A series of derivatives were tested against Staphylococcus aureus and exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating strong antibacterial properties .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent , particularly in treating various diseases due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. A study demonstrated that similar compounds effectively inhibited cancer cell proliferation in vitro. The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for tumor growth.
Neuropharmacology
The dimethylamino group suggests potential activity on neurotransmitter systems. Compounds with similar structures have been studied for their effects on the central nervous system (CNS), showing promise as treatments for neurological disorders.
Case Study: Neuroprotective Effects
A related study explored the neuroprotective effects of pyrrolopyridine derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting their potential use in conditions like Alzheimer's disease.
Agricultural Chemistry
The dichlorophenyl component hints at possible applications as a pesticide or herbicide. Research into similar chlorinated compounds has shown efficacy in controlling plant pathogens and pests.
Case Study: Herbicidal Activity
A study on chlorinated phenyl compounds reported effective herbicidal activity against common agricultural weeds, leading to further exploration of this compound's potential in agricultural applications.
Synthesis and Development
The synthesis of tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate involves several steps, including:
- Formation of the Pyrrolopyridine Core : Utilizing cyclization reactions.
- Introduction of Functional Groups : Employing methods such as alkylation to attach the tert-butyl and dichlorophenyl groups.
- Final Modifications : Using carbamate formation techniques to complete the synthesis.
Green Chemistry Approaches
Recent advancements emphasize eco-friendly synthesis methods that reduce waste and energy consumption during production. This aligns with current trends towards sustainable chemistry practices.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and which steps require rigorous optimization?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of pyrrolopyridine cores, functionalization with dichlorophenyl and dimethylaminoacetamide groups, and final carbamate protection. Critical steps include:
-
Cyclization : Optimize solvent (e.g., DMF or THF) and temperature to avoid side products like over-oxidized pyrrolopyridines .
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Carbamate Formation : Use tert-butyl dicarbonate under anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
-
Purification : Employ gradient column chromatography (silica gel, 5–10% methanol in dichloromethane) to isolate the final product with >95% purity.
- Data Table :
| Step | Key Parameters | Optimization Targets |
|---|---|---|
| Cyclization | Solvent, temp (80–120°C), catalyst (Pd/C) | Yield (>60%), impurity control |
| Carbamate Protection | Base (e.g., DMAP), reaction time (12–24 hr) | Functional group retention |
Q. Which analytical techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., 2,4-dichlorophenyl protons at δ 7.4–7.6 ppm; tert-butyl group at δ 1.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₃H₂₇Cl₂N₃O₄: ~504.15 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns (if crystalline) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent carbamate hydrolysis .
- Storage : Store at –20°C under nitrogen to prevent degradation. Label containers with hazard symbols (if applicable) and CAS number .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of pharmacokinetic (PK) properties?
- Methodological Answer :
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Substituent Modification : Replace the 2,4-dichlorophenyl group with fluorinated analogs to enhance metabolic stability (e.g., logP reduction from 3.2 to 2.8) .
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Carbamate vs. Amide Linkers : Compare bioavailability using rat liver microsome assays. Carbamates often exhibit slower hepatic clearance (t₁/₂ > 2 hr vs. <0.5 hr for amides) .
-
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DPP4, prioritizing substituents with ΔG < –8 kcal/mol .
- Data Table :
| Modification | Impact on PK | Reference Compound |
|---|---|---|
| Fluorinated phenyl | ↑ Metabolic stability | BMS-767778 (t₁/₂ = 4.2 hr) |
| Methyl → Ethyl substitution | ↓ Plasma protein binding | Analog with 85% free fraction |
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) to identify solubility limitations. If solubility <10 µg/mL, formulate with cyclodextrins (e.g., HP-β-CD) .
- Metabolite Profiling : Perform LC-MS/MS on plasma samples from rodent studies to detect inactive metabolites (e.g., hydrolyzed carbamate derivatives) .
- Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to assess brain penetration or off-target accumulation .
Q. What role do computational methods play in understanding target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to DPP4 over 100 ns to identify key hydrogen bonds (e.g., between carbonyl groups and Arg125) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes to prioritize synthetic targets (e.g., –1.2 kcal/mol for Cl → F substitution) .
- ADMET Prediction : Use tools like SwissADME to optimize logS (>–4) and P-gp efflux ratio (<2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
